molecular formula C20H25NO3S B3211536 2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide CAS No. 1091050-78-0

2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B3211536
CAS No.: 1091050-78-0
M. Wt: 359.5 g/mol
InChI Key: UBSFYIYDNSZCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities and are commonly used in medicinal chemistry. This particular compound features a benzene ring substituted with two methyl groups and a sulfonamide group, along with a phenyloxan-4-ylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide typically involves the following steps:

    Formation of the Benzene Sulfonamide Core: The starting material, 2,5-dimethylbenzenesulfonyl chloride, is reacted with an amine to form the sulfonamide core.

    Introduction of the Phenyloxan-4-ylmethyl Group: The phenyloxan-4-ylmethyl group is introduced through a nucleophilic substitution reaction, where the sulfonamide nitrogen attacks the electrophilic carbon of the phenyloxan-4-ylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylbenzenesulfonamide: Lacks the phenyloxan-4-ylmethyl group.

    N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide: Lacks the 2,5-dimethyl substitution on the benzene ring.

Uniqueness

2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide is unique due to the presence of both the 2,5-dimethyl substitution on the benzene ring and the phenyloxan-4-ylmethyl group. This combination of structural features can enhance its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-16-8-9-17(2)19(14-16)25(22,23)21-15-20(10-12-24-13-11-20)18-6-4-3-5-7-18/h3-9,14,21H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSFYIYDNSZCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide
Reactant of Route 6
2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.